molecular formula C19H19N5OS B2463196 4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine CAS No. 1798622-93-1

4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine

Cat. No.: B2463196
CAS No.: 1798622-93-1
M. Wt: 365.46
InChI Key: BYMXUQRCRPZBQN-UHFFFAOYSA-N
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Description

4-[(1-Benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a benzyl group at N1, a pyridin-4-yl group at C5, and a thiomorpholine moiety linked via a carbonyl group at C4. Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a standard "click chemistry" approach for triazole formation, followed by post-functionalization to introduce the thiomorpholine unit .

Properties

IUPAC Name

(1-benzyl-5-pyridin-4-yltriazol-4-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c25-19(23-10-12-26-13-11-23)17-18(16-6-8-20-9-7-16)24(22-21-17)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMXUQRCRPZBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The pyridine ring can be introduced via a nucleophilic substitution reaction. The final step often involves the coupling of the triazole-pyridine intermediate with thiomorpholine under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition step, which allows for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antibacterial Properties

Several studies have highlighted the antibacterial activity of 4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine against various bacterial strains. For instance:

  • A study demonstrated that compounds containing the triazole ring exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Antimicrobial Mechanism

The compound's efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. In vitro assays have shown that it can effectively reduce bacterial growth at low concentrations, making it a candidate for further development as an antimicrobial agent .

Antitubercular Activity

Research has indicated that derivatives of thiomorpholine and triazole compounds may possess antitubercular properties. In particular, studies have focused on their ability to inhibit Mycobacterium tuberculosis growth. This characteristic is crucial given the global challenge posed by tuberculosis and the need for new therapeutic agents .

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have reported its effectiveness in inhibiting acetylcholinesterase, which could have implications for treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Antibacterial Activity Assessment

In a controlled laboratory setting, this compound was tested against multiple bacterial strains using the agar disc diffusion method. Results indicated that at a concentration of 100 µg/disc, the compound exhibited a clear zone of inhibition against S. aureus and E. coli, demonstrating its potential as an effective antibacterial agent .

Case Study 2: Antitubercular Screening

Another study involved screening various synthesized derivatives of thiomorpholine against M. tuberculosis. The results showed promising activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL for several derivatives, indicating a strong potential for development into antitubercular drugs .

Mechanism of Action

The mechanism of action of 4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine is largely dependent on its interaction with specific molecular targets. The triazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity. The thiomorpholine moiety may contribute to the compound’s overall stability and solubility .

Comparison with Similar Compounds

Structural Comparison with Analogous Triazole Derivatives

The compound’s unique architecture distinguishes it from related triazole-based molecules. Key structural comparisons include:

Table 1: Structural and Functional Comparison of Triazole Derivatives
Compound Name Triazole Substituents Linked Moieties Biological Target/Activity Reference
Target Compound N1-benzyl, C5-pyridin-4-yl Thiomorpholine-carbonyl Hypothesized enzyme inhibition
3Ae (N-acetylated quinoline-dione derivative) N1-linked quinoline-dione, C3-phenyl Acetamide Antimicrobial (inferred)
Indole-triazole derivatives () N1-benzyl, C5-aryl Indole, ethanone Mtb-DHFR inhibition
Coumarin-pyrimidine hybrids () Tetrazolyl, pyrimidinone Coumarin Not specified

Key Observations :

  • Thiomorpholine vs. Thiocarbonyl : The thiomorpholine unit introduces a sulfur-containing saturated ring, differing from thioxo groups in compounds like 4j (), which may influence solubility and metabolic stability .
  • Bioisosteric Replacements : highlights bioisosteric substitutions (e.g., triazole-for-indole) to enhance selectivity; the target compound’s thiomorpholine could serve a similar role in optimizing pharmacokinetics .

Physicochemical and Crystallographic Insights

  • Solubility : The thiomorpholine moiety likely improves aqueous solubility compared to purely aromatic analogs (e.g., ’s coumarin derivatives) due to its saturated ring and sulfur atom .
  • Crystallography : SHELX software () enables precise refinement of triazole-containing structures, critical for analyzing bond lengths and angles (e.g., triazole C–N bonds averaging 1.34 Å in related compounds) .

Biological Activity

The compound 4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine is a derivative of thiomorpholine and triazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a thiomorpholine ring linked to a triazole moiety and a pyridine group. The structural formula can be represented as follows:

C15H18N6S\text{C}_{15}\text{H}_{18}\text{N}_6\text{S}

This structure is significant as it combines multiple pharmacophores that may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit notable anticancer properties. For instance, mercapto-substituted triazoles have been shown to possess chemopreventive and chemotherapeutic effects against various cancer types. A study demonstrated that related triazole compounds had IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, suggesting potential efficacy for derivatives like this compound in cancer treatment .

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial properties. The compound's structural features may enhance its interaction with microbial targets. Studies on similar compounds have shown effectiveness against pathogenic bacteria and fungi, highlighting the potential for this compound to serve as a lead compound in developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of thiomorpholine derivatives have been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and pathways, thus providing relief in inflammatory conditions. The presence of the triazole ring may enhance these effects through modulation of immune responses .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Interaction with Receptors : The compound may interact with specific receptors or proteins involved in cellular signaling pathways critical for cancer cell proliferation or microbial growth.
  • Induction of Apoptosis : Evidence suggests that triazole derivatives can trigger apoptotic pathways in cancer cells, leading to reduced viability.

Case Studies

Several case studies have explored the biological activities of related compounds:

StudyCompoundActivityIC50 Value
4-Benzyl-thiazoleAnticancer (HCT116)6.2 μM
Triazole derivativeAntimicrobial (E. coli)Not specified
Thiomorpholine analogAnti-inflammatorySignificant reduction in cytokines

These studies underscore the potential of triazole-containing compounds in therapeutic applications.

Q & A

Q. What synthetic strategies are critical for constructing the 1,2,3-triazole core in this compound?

The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), which ensures regioselectivity for the 1,4-disubstituted product. Key steps include:

  • Reacting a benzyl azide precursor with a pyridinyl-substituted alkyne under Cu(I) catalysis.
  • Optimizing reaction time (6–12 hours) and temperature (25–60°C) to maximize yield .
  • Purification via column chromatography or recrystallization from ethanol/DMF mixtures to remove copper residues .

Q. How is the thiomorpholine moiety introduced into the compound?

The thiomorpholine ring is introduced through nucleophilic substitution:

  • Reacting a carbonyl-activated intermediate (e.g., acyl chloride) with thiomorpholine in anhydrous dichloromethane or THF.
  • Using a base (e.g., triethylamine) to deprotonate thiomorpholine and drive the reaction .
  • Monitoring completion via TLC or LC-MS to ensure substitution efficiency >85% .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the triazole and thiomorpholine connectivity .
  • IR Spectroscopy : Validate carbonyl (C=O, ~1700 cm⁻¹) and thiomorpholine (C-S, ~650 cm⁻¹) functional groups .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers resolve discrepancies in X-ray crystallography data during structural refinement?

  • Use SHELXL for high-resolution refinement, leveraging its robust handling of anisotropic displacement parameters and twin refinement for challenging crystals .
  • Cross-validate with WinGX/ORTEP for graphical analysis of thermal ellipsoids and hydrogen bonding networks .
  • Address data contradictions (e.g., R-factor >5%) by re-examining crystal quality or applying TWIN/BASF commands in SHELXL for twinned datasets .

Q. What computational methods validate the molecular geometry and electronic properties of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond lengths/angles, comparing with experimental XRD/NMR data .
  • NMR Chemical Shift Prediction : Use gauge-including atomic orbital (GIAO) methods to simulate 1H/13C shifts, identifying deviations caused by solvent effects .
  • Frontier molecular orbital (FMO) analysis to evaluate reactivity (e.g., HOMO-LUMO gap) for drug design applications .

Q. How can reaction conditions be optimized to mitigate by-products during thiomorpholine coupling?

  • Catalyst Screening : Test Pd(PPh3)4 or DMAP to enhance acylation efficiency and reduce ester/amide by-products .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with THF to minimize side reactions at elevated temperatures .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track carbonyl intermediate formation and adjust stoichiometry dynamically .

Q. What strategies address contradictions in biological activity data across different studies?

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., pyridinyl vs. phenyl) and correlate with assay results (e.g., kinase inhibition) .
  • Meta-Analysis of Crystallographic Data : Cross-reference protein-ligand docking (AutoDock Vina) with SHELX-refined structures to identify binding pose inconsistencies .
  • Replicate assays under standardized conditions (pH, temperature) to isolate experimental variables .

Methodological Notes

  • Synthesis : Prioritize CuAAC for triazole formation due to its reliability and scalability .
  • Characterization : Combine XRD (SHELX) with DFT to resolve ambiguous stereochemistry .
  • Data Validation : Use WinGX for crystallographic visualization and statistical validation of refinement parameters .

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